3-Bromo-5-(4-(tert-butyl)phenyl)-2,2'-bithiophene
Description
Properties
Molecular Formula |
C18H17BrS2 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
3-bromo-5-(4-tert-butylphenyl)-2-thiophen-2-ylthiophene |
InChI |
InChI=1S/C18H17BrS2/c1-18(2,3)13-8-6-12(7-9-13)16-11-14(19)17(21-16)15-5-4-10-20-15/h4-11H,1-3H3 |
InChI Key |
QROVGLWFUGGDBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=C(S2)C3=CC=CS3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(4-(tert-butyl)phenyl)-2,2’-bithiophene typically involves the following steps:
-
Bromination of 2,2’-bithiophene: : The initial step involves the bromination of 2,2’-bithiophene to introduce a bromine atom at the 3-position. This can be achieved using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3).
-
Suzuki-Miyaura Coupling: : The brominated bithiophene is then subjected to a Suzuki-Miyaura coupling reaction with 4-(tert-butyl)phenylboronic acid. This reaction is typically carried out in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., potassium carbonate, K2CO3) in an organic solvent such as tetrahydrofuran (THF) or toluene.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the aforementioned synthetic routes. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(4-(tert-butyl)phenyl)-2,2’-bithiophene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene rings can undergo oxidation and reduction reactions, leading to the formation of various derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form larger conjugated systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield a methoxy-substituted bithiophene derivative.
Scientific Research Applications
Applications in Organic Electronics
Organic Semiconductors
The compound is utilized in the development of organic semiconductors, which are crucial for various electronic devices. Its applications include:
- Organic Light-Emitting Diodes (OLEDs) : The compound's electronic properties make it suitable for use in OLEDs, which are widely used in displays and lighting technologies.
- Organic Photovoltaics (OPVs) : It serves as an active layer material in solar cells, contributing to improved light absorption and charge transport.
- Organic Field-Effect Transistors (OFETs) : The compound's stability and charge mobility enhance the performance of OFETs, making them viable for flexible electronics.
| Application | Description |
|---|---|
| OLEDs | Used as an emitter material due to its efficient light-emitting properties. |
| OPVs | Acts as an active layer to enhance solar energy conversion efficiency. |
| OFETs | Improves charge transport and stability in transistor applications. |
Applications in Materials Science
Synthesis of Conjugated Polymers
3-Bromo-5-(4-(tert-butyl)phenyl)-2,2'-bithiophene is employed in synthesizing conjugated polymers. These polymers are essential for creating advanced materials with tailored electronic properties for various applications.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(4-(tert-butyl)phenyl)-2,2’-bithiophene in its applications is primarily related to its electronic properties. The compound can interact with other molecules and materials through π-π interactions, charge transfer, and other electronic effects. These interactions are crucial for its performance in electronic devices and sensors.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Reactivity and Properties
Brominated Bithiophene Derivatives
- 5-Bromo-2,2'-bithiophene (Compound 4, ) :
- 3-Bromo-2-[2-(4-butylphenyl)ethynyl]thiophene (Compound 13, ): Contains a 4-butylphenyl ethynyl group instead of the tert-butylphenyl substituent.
Aryl-Substituted Bithiophenes
Functional Group Modifications
Amidine and Triazole Derivatives ()
- MA-1740 (5'-(4-Amidino-3-fluorophenyl)-[2,2'-bithiophene]-5-carboxamidine): Contains fluorophenyl and amidine groups, enabling strong adsorption on metal surfaces as a corrosion inhibitor. The cationic amidine group contrasts with the neutral tert-butyl and bromine in the target compound, highlighting divergent applications (corrosion inhibition vs. electronic materials) .
- 3-(4-Bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole (Compound 6a-o, ) :
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
3-Bromo-5-(4-(tert-butyl)phenyl)-2,2'-bithiophene is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications in drug discovery, drawing from diverse scientific literature.
Synthesis and Characterization
The synthesis of 3-Bromo-5-(4-(tert-butyl)phenyl)-2,2'-bithiophene typically involves the bromination of bithiophene derivatives followed by substitution reactions. The tert-butyl group enhances the lipophilicity and steric properties of the compound, which can influence its biological interactions.
Anticancer Properties
Recent studies have indicated that compounds bearing bithiophene structures exhibit significant anticancer activity. For instance, derivatives with similar frameworks have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3-Bromo-5-(4-(tert-butyl)phenyl)-2,2'-bithiophene | MCF-7 (Breast Cancer) | TBD |
| 5-(4-Hydroxyphenyl)-5'-dicyanoethenyl-2,2'-bithiophene | U87MG (Glioblastoma) | TBD |
| 5-Mercapto-2,2'-bithiophene-5-carboxylic acid | A549 (Lung Cancer) | TBD |
Note: TBD indicates that specific IC50 values for the compound are currently not available in the literature.
The mechanism by which 3-Bromo-5-(4-(tert-butyl)phenyl)-2,2'-bithiophene exerts its biological effects may involve:
- Inhibition of cell proliferation : Similar bithiophene compounds have been shown to interfere with cell cycle progression.
- Induction of apoptosis : Compounds with bithiophene motifs often activate apoptotic pathways in cancer cells.
Case Studies
- Study on Antitumor Activity : A study published in Scientific Reports demonstrated that derivatives of bithiophene exhibited significant cytotoxicity against various cancer cell lines. The study highlighted the role of structural modifications in enhancing biological activity.
- Neuroprotective Effects : Another investigation explored the neuroprotective properties of related compounds in models of neurodegenerative diseases. The findings suggested that these compounds could mitigate oxidative stress and inflammation.
Research Findings
Research has shown that substituents on the bithiophene core significantly affect biological activity. For example:
- Steric Effects : The presence of a tert-butyl group increases steric hindrance, which can enhance binding affinity to certain biological targets.
- Electronic Properties : The bromine atom can participate in halogen bonding, influencing interactions with proteins and enzymes.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Bromo-5-(4-(tert-butyl)phenyl)-2,2'-bithiophene?
- Methodological Answer : The synthesis typically involves cross-coupling reactions. For the bithiophene core, palladium-catalyzed C-H homocoupling of brominated thiophenes can be employed, as demonstrated for 5,5'-dibromo-2,2'-bithiophene using Pd catalysts and AgF/AgOAc . The tert-butylphenyl group is introduced via Suzuki-Miyaura coupling using a pre-functionalized arylboronic ester. Bromination at the 3-position can be achieved with N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0°C) to avoid over-bromination .
Q. How can the purity of this compound be optimized after synthesis?
- Methodological Answer : Column chromatography using silica gel with hexane/ethyl acetate (9:1) is effective for initial purification. Recrystallization from ethanol or dichloromethane/hexane mixtures improves crystallinity. Purity (>95%) should be confirmed via HPLC (C18 column, acetonitrile/water gradient) and elemental analysis .
Q. What spectroscopic techniques are critical for structural validation?
- Methodological Answer :
- 1H/13C NMR : Key signals include the aromatic protons of the bithiophene (δ 6.8–7.2 ppm) and tert-butyl group (δ 1.3 ppm, singlet). Coupling patterns distinguish brominated vs. non-brominated positions .
- X-ray crystallography : Resolves regiochemistry of substitution and confirms planarity of the bithiophene core (as shown for 3,4'-dibromo-2,2'-bithiophene) .
Advanced Research Questions
Q. How does the bromine substituent influence regioselectivity in subsequent functionalization?
- Methodological Answer : Bromine acts as a directing group in electrophilic substitutions. For example, lithiation at the 5'-position of 5-bromo-2,2'-bithiophene occurs due to the electron-withdrawing effect of bromine, enabling selective Grignard reactions or formylation. This was demonstrated in the selective synthesis of 5´-formyl derivatives using n-BuLi/DMF .
Q. What are the electronic effects of the tert-butylphenyl group on charge transport in organic semiconductors?
- Methodological Answer : The tert-butyl group enhances solubility without significantly disrupting π-conjugation. In device applications (e.g., organic field-effect transistors), bulky substituents reduce crystallinity but improve thin-film morphology. Comparative studies of similar bithiophenes (e.g., BP1T in heterostructures) show that bulky groups lower charge-carrier mobility but enhance stability against oxidation .
Q. How stable is the bromine substituent under catalytic cross-coupling conditions?
- Methodological Answer : Bromine remains intact in Pd-catalyzed reactions when mild conditions are used (e.g., room temperature, short reaction times). For example, in the homocoupling of 2-bromothiophene, AgF acts as an oxidizer without inducing dehalogenation . However, elevated temperatures (>80°C) or strong bases (e.g., t-BuOK) may lead to debromination, necessitating optimization .
Q. Can this compound serve as a precursor for π-extended conjugated systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
